N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
This compound features a tetracyclic core (3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene) substituted with a 4-imino group and a 3,4-difluorophenylcarboxamide moiety. The 3,4-difluorophenyl group enhances electronegativity and metabolic stability compared to simpler aryl substituents, while the imino-oxa-aza framework may contribute to binding affinity via hydrogen bonding and π-π interactions .
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c23-17-6-5-14(11-18(17)24)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPTYONANQKWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=C(C=C5)F)F)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C22H20FN3O2
- Molecular Weight : 377.419 g/mol
- CAS Number : 901877-85-8
The primary target of this compound is the H+/K+ ATPase enzyme , commonly known as the proton pump. It functions as a potassium-competitive acid blocker (P-CAB) , leading to a significant reduction in gastric acid secretion. The inhibition of the proton pump is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Biochemical Pathways
The mode of action involves:
- Inhibition of gastric acid secretion : By blocking the proton pump, the compound reduces the amount of acid produced in the stomach.
- Absorption and Distribution : The compound is absorbed in the stomach and intestines and distributed throughout the body, with dietary factors potentially influencing its efficacy.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is well absorbed in the gastrointestinal tract. Its bioavailability can be affected by food intake, which may slow absorption rates and affect therapeutic outcomes.
Biological Activity
The biological activity of N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide has been evaluated through various studies:
Case Studies and Research Findings
- Gastrointestinal Studies : Clinical trials have demonstrated that P-CABs like this compound effectively reduce symptoms associated with acid-related disorders.
- Comparative Efficacy : In studies comparing P-CABs to traditional proton pump inhibitors (PPIs), compounds in this class have shown superior efficacy in certain patient populations.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2 |
| Molecular Weight | 377.419 g/mol |
| CAS Number | 901877-85-8 |
| Target Enzyme | H+/K+ ATPase |
| Mode of Action | Potassium-competitive acid blocker |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structural Analogs
The following analogs share the tetracyclic backbone but differ in aryl substituents:
Key Observations :
- Lipophilicity : The trifluoromethyl-substituted analog (XLogP3 ~5.2) is more lipophilic than the difluorophenyl (4.7) and dimethylphenyl (4.7) derivatives, likely due to the strong electron-withdrawing effect of CF₃. This may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : Fluorine atoms in the main compound may reduce oxidative metabolism compared to methyl groups in the dimethylphenyl analog .
Functional Group Variants
Modified Backbone Compounds
- N-(4-Fluorobenzyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[...]-5-carboxamide : Replaces the tetracyclic core with a triazatricyclo system. Exhibits higher flexibility (rotatable bonds = 5 vs. Increased H-bond acceptors (6 vs. 4) may alter binding kinetics.
Carboxamide Derivatives with Alternative Cores
- N-(3,4-Dimethoxyphenyl)-4-hydroxy-2-oxo-1-azatricyclo[...]-3-carboxamide : Features a tricyclic core with a hydroxy group instead of imino. Lower XLogP3 (~3.9) due to polar hydroxy substituent, suggesting reduced cell permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
